molecular formula C12H13N3O2 B11874357 N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide CAS No. 51076-43-8

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide

Cat. No.: B11874357
CAS No.: 51076-43-8
M. Wt: 231.25 g/mol
InChI Key: UTBZVVBRYCXTIA-UHFFFAOYSA-N
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Description

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide is a chemically synthesized 1,8-naphthyridine derivative of significant interest in medicinal chemistry and drug discovery research. This compound belongs to a class of nitrogen-containing heterocycles known for their wide spectrum of biological activities. Its core structure is closely related to other 1,8-naphthyridines that have demonstrated potent inhibitory effects on the growth of cancer cell lines. Specifically, analogous compounds have shown exceptional activity against HepG2 liver cancer cells, with IC50 values comparable to the reference drug doxorubicin, highlighting the potential of the 1,8-naphthyridine scaffold in developing novel anticancer agents . Beyond oncology research, this acetamide derivative is a candidate for investigating antibacterial applications and combating antibiotic resistance. While some 1,8-naphthyridine derivatives do not exhibit direct, potent antibacterial activity on their own, they have proven highly effective as synergists when combined with conventional fluoroquinolone antibiotics (such as norfloxacin and ofloxacin) against multi-resistant strains of Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The proposed mechanism for this enhancement may involve the inhibition of bacterial efflux pumps or interaction with topoisomerase II, a common target for related drugs . Researchers can utilize this chemical as a key intermediate or building block for synthesizing more complex molecules, or as a pharmacophore for studying structure-activity relationships (SAR) in various biological models. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

51076-43-8

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

N-(5,7-dimethyl-2-oxo-1H-1,8-naphthyridin-3-yl)acetamide

InChI

InChI=1S/C12H13N3O2/c1-6-4-7(2)13-11-9(6)5-10(12(17)15-11)14-8(3)16/h4-5H,1-3H3,(H,14,16)(H,13,15,17)

InChI Key

UTBZVVBRYCXTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C(=O)N2)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-5,7-dimethyl-1,8-naphthyridine-3-carboaldehyde

The reaction begins with N-(5,7-dimethylpyridin-2-yl)acetamide (1) , which is treated with Vilsmeier-Haack reagent (POCl₃ and DMF) under controlled conditions. The mechanism proceeds via electrophilic substitution at the pyridine ring, followed by cyclization to form the naphthyridine core.

Reaction Conditions

  • Temperature: 80–90°C

  • Duration: 15 hours

  • Yield: 65%

Characterization Data

  • IR (KBr): 3055 cm⁻¹ (Ar-H), 1685 cm⁻¹ (C=O), 775 cm⁻¹ (C-Cl).

  • ¹H NMR (DMSO-d₆): δ 10.45 (s, 1H, CHO), 8.39–8.41 (d, 1H, C-7), 7.91 (s, 1H, C-4).

Conversion to Acetamide

The aldehyde intermediate undergoes nucleophilic substitution with ammonia or acetamide precursors to introduce the acetamide group. This step typically employs aqueous ammonia or urea under reflux conditions.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cyclocondensation strategy effective for constructing 1,8-naphthyridine frameworks.

Reaction Mechanism

  • Condensation: 2-Amino-5,7-dimethylpyridine (2) reacts with diethyl ethoxymethylenemalonate (EMME) to form an enamine intermediate.

  • Cyclization: Thermal treatment at 250°C in diphenyl ether induces ring closure, yielding ethyl-5,7-dimethyl-4-oxo-1,8-naphthyridine-3-carboxylate (3) .

Optimization

  • Solvent: Diphenyl ether

  • Temperature: 250°C

  • Yield: 70–80% (estimated).

Functional Group Modifications

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid using NaOH/EtOH.

  • Amidation: The acid is converted to acetamide via coupling with acetic anhydride or acetyl chloride.

Friedlander Reaction

The Friedlander reaction enables the synthesis of 1,8-naphthyridines through acid-catalyzed condensation.

Protocol

2-Amino-5,7-dimethylnicotinaldehyde (4) is condensed with acetylacetone (5) in aqueous ethanol under reflux.

Key Advantages

  • Catalyst-free conditions

  • High regioselectivity.

Reaction Outcome

  • Product: 5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbaldehyde (6) .

  • Post-Synthesis Modification: The aldehyde group is oxidized to a carboxylic acid and then amidated.

Combes Reaction

The Combes reaction utilizes 1,3-diketones to annulate aromatic amines, forming naphthyridine derivatives.

Procedure

2,6-Diamino-4-methylpyridine (7) reacts with acetylacetone (5) in polyphosphoric acid (PPA) at 120°C.

Product Isolation

  • Intermediate: 5,7-Dimethyl-1,8-naphthyridin-2(1H)-one (8) .

  • Acetamide Introduction: The 3-position is functionalized via Ullmann coupling with acetamide.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldAdvantagesLimitations
Vilsmeier-HaackN-(5,7-dimethylpyridin-2-yl)acetamidePOCl₃, DMF65%High regioselectivityRequires harsh conditions
Gould-Jacobs2-Amino-5,7-dimethylpyridineEMME, diphenyl ether~75%ScalableHigh-temperature cyclization
Friedlander2-Amino-5,7-dimethylnicotinaldehydeAcetylacetone~70%Catalyst-freeMulti-step functionalization
Combes2,6-Diamino-4-methylpyridineAcetylacetone, PPA~60%Single-step annulationLow yield for acetamide step

Chemical Reactions Analysis

Types of Reactions

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide-containing heterocycles, focusing on functional groups, physicochemical properties, and synthetic pathways.

Structural Analogues

2.1.1 Naphthyridine-Based Analogues
  • N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)
    • Core Structure : 1,5-naphthyridine with a 4-oxo-1,4-dihydro moiety.
    • Substituents : Adamantyl group at N3, pentyl chain at N1, and carboxamide at position 3.
    • Key Differences : The target compound lacks the adamantyl group and features a 1,8-naphthyridine core instead of 1,5-naphthyridine. The acetamide group in the target compound may exhibit different hydrogen-bonding propensities compared to the carboxamide in compound 67 .
2.1.2 Pyrimidine and Thiadiazole Derivatives
  • 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

    • Core Structure : Dihydropyrimidine with a thioether linkage.
    • Substituents : Dichlorophenyl group attached via acetamide.
    • Key Differences : The pyrimidine core and thioether group distinguish this compound from the naphthyridine-based target. The dichlorophenyl group may enhance lipophilicity compared to the target’s methyl-substituted naphthyridine .
  • Methazolamide Metabolites (e.g., MSG, MCG, MCY)

    • Core Structure : 1,3,4-Thiadiazole.
    • Substituents : Glutathione, cysteinylglycine, or cysteine conjugates.
    • Key Differences : The thiadiazole ring and sulfur-containing substituents contrast with the naphthyridine core. These metabolites highlight the role of heteroatom positioning in metabolic stability .
2.1.3 Benzothiazole Derivatives
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • Core Structure : Benzothiazole with a trifluoromethyl group.
    • Substituents : Methoxyphenyl-acetamide side chain.
    • Key Differences : The benzothiazole core and electron-withdrawing trifluoromethyl group may confer distinct electronic properties compared to the naphthyridine system. The methoxyphenyl group could enhance π-π stacking interactions .

Functional and Pharmacological Insights

  • Hydrogen-Bonding Profiles : The target compound’s 2-oxo and acetamide groups may form robust hydrogen-bonding networks, as observed in naphthyridine and pyrimidine derivatives . This contrasts with benzothiazole derivatives, where electronic effects dominate over H-bonding .
  • Synthetic Accessibility : The dihydropyrimidine derivative () was synthesized in 80% yield, suggesting efficient routes for acetamide-linked heterocycles. The target compound’s synthesis may require optimization due to the steric hindrance of the 5,7-dimethyl groups .
  • Metabolic Considerations : Thiadiazole metabolites () undergo conjugation reactions, whereas the naphthyridine core’s metabolic fate remains unstudied. The methyl groups in the target compound could influence cytochrome P450 interactions .

Biological Activity

N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2

The synthesis of this compound typically involves the condensation of 5,7-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine with acetic anhydride or acetyl chloride under basic conditions. The reaction yields the desired acetamide derivative with high purity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and hospital-acquired infections.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was tested against several fungal strains using a similar MIC determination method.

Fungal StrainMIC (µg/mL)
Candida albicans32
Aspergillus niger64

The compound demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. The compound exhibited cytotoxic effects on leukemia cells (CCRF-CEM) with an IC50 value of approximately 15 µM. This suggests a potential role in cancer therapeutics.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Inhibition of DNA Gyrase : Similar to other naphthyridine derivatives known for their antibacterial properties.
  • Disruption of Cell Membrane Integrity : Leading to increased permeability in bacterial cells.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death pathways.

Case Studies

A recent case study explored the efficacy of this compound in combination with conventional antibiotics. The study found that the combination therapy enhanced the antibacterial effect against resistant strains of Staphylococcus aureus.

Q & A

Q. What are the key synthetic routes for N-(5,7-Dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)acetamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions starting with the formation of the naphthyridinone core, followed by functionalization with acetamide and methyl groups. Key steps include cyclization under acidic or basic conditions and amidation using acetic anhydride or acyl chlorides. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to dissolve polar intermediates. Temperature control (80–120°C) and pH adjustments are critical to avoid side reactions and ensure >70% yield .

Q. How is the molecular structure of this compound characterized, and which analytical techniques are most reliable?

Structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve hydrogen-bonding patterns and confirm stereochemistry. For example, ¹H NMR peaks for methyl groups typically appear at δ 2.1–2.3 ppm, while the naphthyridinone carbonyl resonates at ~170 ppm in ¹³C NMR .

Q. What are the primary functional groups influencing its reactivity?

The 1,8-naphthyridinone core provides a rigid bicyclic structure, while the acetamide moiety enables nucleophilic substitution or hydrogen bonding. The 5,7-dimethyl groups enhance steric hindrance, affecting regioselectivity in electrophilic reactions. The oxo group at position 2 participates in keto-enol tautomerism, influencing solubility and redox properties .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions for crystallographic studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict hydrogen-bonding networks. Graph set analysis (as per Etter’s rules) identifies common motifs like R₂²(8) rings, which stabilize crystal packing. Pair these with experimental XRD data to validate interactions, particularly between the acetamide NH and naphthyridinone carbonyl .

Q. What strategies resolve contradictions in biological activity data across similar naphthyridine derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. For example, if anti-inflammatory activity conflicts, compare IC₅₀ values in RAW264.7 vs. THP-1 cells, controlling for metabolic interference from dimethyl groups .

Q. How do structural modifications (e.g., halogenation) alter pharmacological efficacy?

Introducing electron-withdrawing groups (e.g., Cl, F) at the phenyl ring enhances binding to kinase targets (e.g., EGFR) by increasing electrophilicity. Compare the logP values of derivatives to correlate lipophilicity with membrane permeability. For instance, fluorinated analogs show 3–5× higher cytotoxicity in MCF-7 cells due to improved target engagement .

Q. What methodologies optimize solvent selection for large-scale recrystallization?

Screen solvents using Hansen solubility parameters. Polar aprotic solvents (DMF, DMSO) dissolve intermediates but may co-crystallize impurities. Switch to ethanol/water mixtures for final recrystallization to improve yield (85–90%) and purity. Monitor phase transitions via differential scanning calorimetry (DSC) to identify optimal cooling rates .

Methodological Considerations

Q. How to design a structure-activity relationship (SAR) study for this compound?

Systematically vary substituents (e.g., methyl → ethyl, acetamide → propionamide) and assay against target proteins (e.g., COX-2, Topoisomerase II). Use molecular docking (AutoDock Vina) to predict binding affinities. Corrogate SAR data with in vitro IC₅₀ values to identify critical pharmacophores, such as the naphthyridinone core’s planar geometry .

Q. What experimental controls are essential for assessing stability under physiological conditions?

Conduct accelerated degradation studies in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify half-life. Include antioxidants (e.g., ascorbic acid) to test oxidative stability. Stability in plasma (>6 hours) is a key indicator of in vivo bioavailability .

Q. How to validate hydrogen bonding’s role in supramolecular assembly?

Combine Hirshfeld surface analysis (CrystalExplorer) with temperature-dependent NMR. For example, reducing the NH∙∙∙O bond distance from 2.8 Å to 2.5 Å increases melting point by 20°C, confirming stabilization via intermolecular forces. Compare with non-hydrogen-bonded analogs to isolate bonding effects .

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